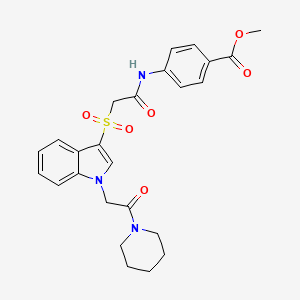

methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Description

Methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a structurally complex small molecule featuring a benzoate ester core linked to a modified indole scaffold. The compound’s key structural elements include:

- Sulfonyl acetamido bridge: A sulfonamide (-SO₂-NH-) connects the benzoate to the indole core, a functional group often associated with protein-binding interactions in medicinal chemistry.

- Indole heterocycle: The 1H-indol-3-yl group is substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl chain.

Properties

IUPAC Name |

methyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O6S/c1-34-25(31)18-9-11-19(12-10-18)26-23(29)17-35(32,33)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITDSRNDMPSELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Indole moiety : Known for its role in various biological activities, including anti-cancer properties.

- Piperidine ring : Often associated with anesthetic effects and modulation of neurotransmitter systems.

- Sulfonamide group : Linked to antibacterial and enzyme-inhibitory activities.

Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess bactericidal effects against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

| Compound Type | Activity | Reference |

|---|---|---|

| Piperidine derivatives | Antibacterial | |

| Sulfonamide compounds | Enzyme inhibition | |

| Indole-based compounds | Anticancer |

Enzyme Inhibition

The sulfonamide group is particularly noted for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibitors of AChE are vital in the treatment of neurodegenerative diseases like Alzheimer's . The compound's structure suggests it may also interact with other enzymes, enhancing its therapeutic potential.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of similar compounds demonstrated that those with a piperidine structure significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15.625 µM to 125 µM, indicating robust antibacterial activity .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory activity of related sulfonamide compounds, revealing effective inhibition of urease and AChE. This suggests potential applications in conditions where enzyme regulation is crucial, such as in certain metabolic disorders .

The mechanisms underlying the biological activities of methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate can be attributed to:

- Binding Affinity : The compound's structure allows for high binding affinity to target enzymes and receptors.

- Modulation of Signaling Pathways : The indole moiety may influence various signaling pathways, particularly those involved in cell proliferation and apoptosis.

- Antimicrobial Mechanism : The inhibition of protein synthesis and disruption of cell wall synthesis are common mechanisms observed in related compounds .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

Inhibition of Enzymatic Activity

Research indicates that methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate acts as a phosphodiesterase (PDE) inhibitor, particularly selective for PDE4D with an IC50 of 20.8 µM. This inhibition is crucial in modulating signaling pathways associated with inflammation and cancer progression .

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. The mechanism involves the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .

Anti-inflammatory Properties

The compound has shown efficacy in reducing pro-inflammatory cytokines, including TNF-alpha and interleukins (ILs). This suggests potential therapeutic benefits in treating inflammatory diseases .

Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate against various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction, particularly in breast cancer models . The compound's ability to modulate key regulatory proteins involved in cell proliferation underscores its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed through in vivo models of inflammation. The compound demonstrated a marked reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls, highlighting its therapeutic potential in managing inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Estimated based on structural analysis.

Key Observations :

Heterocyclic Core :

- The indole core in the target compound and derivatives is associated with bioactivity in serotonin receptor modulation or kinase inhibition. In contrast, the pyridoindole in and benzisothiazol in represent distinct scaffolds with varied electronic and steric properties .

Substituent Effects: Sulfonyl vs. Carbodithioate: The target compound’s sulfonyl group (-SO₂-) may facilitate hydrogen bonding with biological targets, whereas the carbodithioate (-S-C(=S)-O-) in could enhance metal-binding capacity .

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (~550 g/mol) compared to (334.41 g/mol) and (477.55 g/mol) suggests increased steric demands, which may influence pharmacokinetic properties like absorption and distribution .

Inferred Pharmacological and Physicochemical Properties

- Solubility: The piperidinyl group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., pyridoindole methyl in ). However, the bulky indole-sulfonyl-acetamido chain may limit solubility relative to simpler analogs .

- Bioactivity : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting the target compound could interact with similar targets. ’s benzisothiazol dioxido group is seen in anti-inflammatory agents, highlighting the role of heterocycle choice in target specificity .

- Metabolic Stability : The methyl benzoate ester may confer resistance to hydrolysis compared to carbodithioates (), which are prone to enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate?

- Methodological Answer : A viable approach involves multi-step synthesis starting with indole derivatives. For example, piperidine derivatives can be introduced via nucleophilic substitution or reductive amination. A similar compound, ethyl 4-(5-bromo-3-(piperidin-1-ylmethyl)-1H-indol-1-yl)butanoate, was synthesized by reacting indole precursors with piperidine and formaldehyde in glacial acetic acid (1:1.5 molar ratio) under reflux, yielding >99% crude product . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is recommended.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structurally related compounds, this molecule may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation. Required precautions include:

- PPE : Safety glasses, face shields, and nitrile gloves .

- Engineering Controls : Use fume hoods for weighing and reactions .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Q. How can this compound be purified, and what solvents are optimal?

- Methodological Answer : Recrystallization or column chromatography is effective. For example, piperidine-containing analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) are purified via recrystallization in ethanol/water (mp 187–190°C) . For column chromatography, use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate sulfonamide or acetamido byproducts.

Q. What analytical techniques validate the compound’s structural integrity?

- Methodological Answer :

- NMR : Use deuterated acetone (acetone-d₆) for resolving indole and piperidine protons. For example, indole C–H protons resonate at δ 7.90–7.38 ppm .

- HPLC : Optimize with a C18 column and mobile phases like methanol:buffer (65:35, pH 4.6) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₂O₂: 334.4116) .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve co-eluting impurities or epimers?

- Methodological Answer : Adjust buffer pH and organic phase ratios. For example:

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions may arise from:

- Epimerization : Use chiral columns (e.g., Chiralpak AD-H) or 2D NMR (e.g., NOESY) to distinguish stereoisomers .

- Solvent Artifacts : Ensure deuterated solvents are anhydrous; acetone-d₆ minimizes proton exchange .

- Impurities : Compare with synthesized intermediates (e.g., piperidinylmethyl indole derivatives ).

Q. What strategies assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stability : Heat at 40–60°C for 48 hours; monitor via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines); track sulfonyl or ester bond degradation .

- Hydrolytic Stability : Test in pH 1–13 buffers; indole sulfonamides are prone to acidic hydrolysis .

Q. How can structure-activity relationships (SAR) be evaluated for piperidine-indole hybrids?

- Methodological Answer :

- Synthetic Modifications : Vary piperidine substituents (e.g., 2-oxoethyl vs. ethoxyethyl ) or indole positions (e.g., 5-bromo vs. 3-sulfonyl ).

- Biological Assays : Test against target receptors (e.g., GPCRs or kinases) using competitive binding assays.

- Computational Modeling : Perform docking studies with software like AutoDock Vina to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.